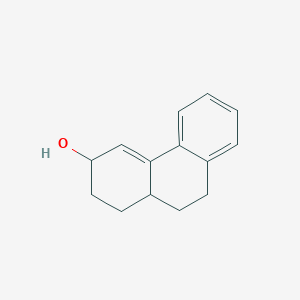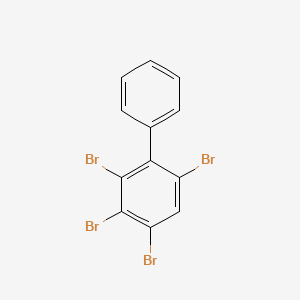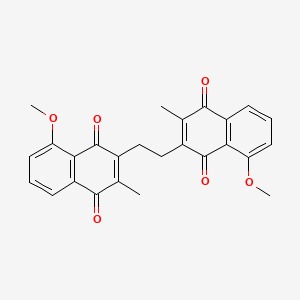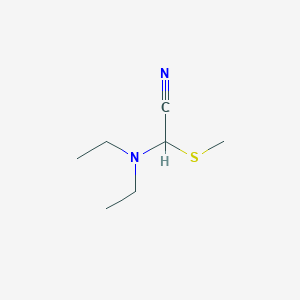
Butanoic acid, 4-(acetyloxy)-3-hydroxy-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanoic acid, 4-(acetyloxy)-3-hydroxy-, methyl ester is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes a butanoic acid backbone with acetyloxy and hydroxy functional groups, and a methyl ester group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-(acetyloxy)-3-hydroxy-, methyl ester typically involves the esterification of butanoic acid derivatives. One common method is the Fischer esterification, where butanoic acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
化学反应分析
Types of Reactions
Butanoic acid, 4-(acetyloxy)-3-hydroxy-, methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanoic acid and methanol in the presence of water and an acid or base catalyst.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Hydrolysis: Butanoic acid and methanol.
Oxidation: Butanoic acid, 4-(acetyloxy)-3-oxo-, methyl ester.
Reduction: Butanoic acid, 4-(acetyloxy)-3-hydroxy-, methyl alcohol.
科学研究应用
Butanoic acid, 4-(acetyloxy)-3-hydroxy-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a model compound in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of fragrances, flavorings, and as a solvent in various chemical processes.
作用机制
The mechanism of action of butanoic acid, 4-(acetyloxy)-3-hydroxy-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release butanoic acid, which can then participate in various biochemical pathways. The hydroxy and acetyloxy groups can also interact with enzymes and other proteins, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Butanoic acid, methyl ester: Lacks the acetyloxy and hydroxy groups, making it less reactive.
Butanoic acid, 4-methoxy-, methyl ester: Contains a methoxy group instead of a hydroxy group, altering its reactivity and biological activity.
Butanoic acid, 4-chloro-3-oxo-, methyl ester: Contains a chloro and oxo group, making it more reactive towards nucleophiles.
Uniqueness
Butanoic acid, 4-(acetyloxy)-3-hydroxy-, methyl ester is unique due to the presence of both acetyloxy and hydroxy groups, which provide additional sites for chemical reactions and interactions with biological molecules. This makes it a versatile compound in both synthetic and biological applications.
属性
| 110165-01-0 | |
分子式 |
C7H12O5 |
分子量 |
176.17 g/mol |
IUPAC 名称 |
methyl 4-acetyloxy-3-hydroxybutanoate |
InChI |
InChI=1S/C7H12O5/c1-5(8)12-4-6(9)3-7(10)11-2/h6,9H,3-4H2,1-2H3 |
InChI 键 |
WGCYDSQTPIETDG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC(CC(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl [(prop-2-yn-1-yl)sulfanyl]acetate](/img/structure/B14311409.png)


![2-Furancarboxaldehyde, 5-[4-(acetyloxy)butyl]-](/img/structure/B14311428.png)
